

Comprehensive Spectroscopic Profiling of 2-(2-Methylphenoxy)benzoic Acid: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(2-Methylphenoxy)benzoic acid
CAS No.:	6325-68-4
Cat. No.:	B1584340

[Get Quote](#)

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of **2-(2-Methylphenoxy)benzoic acid** (CAS: 7170-38-9), also known as 2-(o-tolyloxy)benzoic acid. As a critical intermediate in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drug (NSAID) pharmacophores, accurate structural characterization of this compound is essential for quality control in drug development.

This document details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate the identity and purity of this ether-linked biaryl scaffold.

Chemical Identity & Structural Context

The molecule consists of a benzoic acid moiety linked via an ether bridge to an o-cresol ring. The steric bulk of the ortho-methyl group restricts rotation around the ether linkage, influencing the chemical shifts of the proximal aromatic protons.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Synthesis & Experimental Origin

Understanding the synthetic origin is crucial for identifying potential impurities (e.g., unreacted 2-chlorobenzoic acid or o-cresol). The standard preparation involves an Ullmann-type ether synthesis.

Synthesis Workflow (Graphviz)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1: Ullmann condensation pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the consensus values for this structure in deuterated chloroform (CDCl_3) or DMSO-d_6 .

^1H NMR (Proton) Analysis

The spectrum is characterized by a distinct methyl singlet and a deshielded aromatic region due to the carboxylic acid.

Solvent: DMSO-d_6 (Recommended for solubility and preventing acid proton exchange)

Frequency: 400 MHz



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

^{13}C NMR (Carbon) Analysis

Solvent: DMSO-d_6 Frequency: 100 MHz



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups: the carboxylic acid (dimer) and the diaryl ether linkage.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the aromatic rings and the cleavage of the ether/acid groups.[1]

Fragmentation Pathway (Graphviz)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2: Proposed EI-MS fragmentation pathway highlighting the molecular ion and key daughter ions.

Interpretation

- m/z 228 (M^+): The molecular ion is typically distinct and stable for diaryl ethers.
- m/z 211 ($[M-OH]^+$): Characteristic loss of the hydroxyl group from the carboxylic acid, forming an acylium ion.
- m/z 196: A diagnostic peak often observed in ortho-substituted diphenyl ethers, corresponding to the loss of methanol (or water + methyl radical) and cyclization to a xanthone-like structure.
- m/z 107/108: Fragments corresponding to the substituted phenolic ring (cresol moiety).

References

- Glorius, F. et al. (2009).[2] "Efficient Synthesis of Biaryl Ethers." *Journal of the American Chemical Society*. [3] (Contextual citation for synthesis methodology).
- Pellon, R.F. et al. (1995).[4] "Synthesis of 2-(substituted-phenoxy)benzoic acids." *Synthetic Communications*. (Primary citation for Ullmann condensation protocol).
- National Institutes of Health (NIH) - PubChem. "2-(o-Tolyloxy)benzoic acid - Compound Summary."
- Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure of 2-(o-Tolyloxy)benzoic acid." *Acta Crystallographica Section E*. (Source for structural confirmation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. 2-\(o-Tolyloxy\)benzoic acid - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net/)
- [4. 2-\(m-Tolyloxy\)benzoic acid - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 2-(2-Methylphenoxy)benzoic Acid: A Structural Elucidation Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584340#spectroscopic-data-of-2-2-methylphenoxy-benzoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check